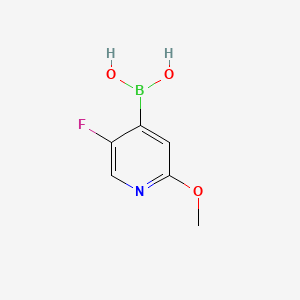
3-(3-N-Boc-aminopropoxy)aniline
概要
説明
3-(3-N-Boc-aminopropoxy)aniline is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol. It has gained significant attention in the research community due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
3-(3-N-Boc-aminopropoxy)aniline can be synthesized from carbamic acid, N-[3-(3-nitrophenoxy)propyl]-, 1,1-dimethylethyl ester . The synthesis involves the following steps:
Reduction of Nitro Group: The nitro group in the precursor is reduced to an amino group.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same synthetic routes as in laboratory settings, with optimization for yield and purity .
化学反応の分析
Types of Reactions
3-(3-N-Boc-aminopropoxy)aniline undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction Reagents: Commonly used reagents for the reduction of nitro groups include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Deprotection Reagents: Trifluoroacetic acid is commonly used for the removal of the Boc protecting group.
Major Products
Amino Derivatives: Deprotection of the Boc group yields the free amine, which can be further functionalized.
科学的研究の応用
3-(3-N-Boc-aminopropoxy)aniline has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-N-Boc-aminopropoxy)aniline involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
- 3-(3-Aminophenoxy)propyl]-carbamic acid tert-butyl ester
- Carbamic acid, N-[3-(3-aminophenoxy)propyl]-, 1,1-dimethylethyl ester
Uniqueness
3-(3-N-Boc-aminopropoxy)aniline is unique due to its specific structure, which allows for selective reactions and modifications. Its Boc-protected amine group provides stability and selectivity in various chemical reactions .
特性
IUPAC Name |
tert-butyl N-[3-(3-aminophenoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFLUEKDTCFUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)

![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)

